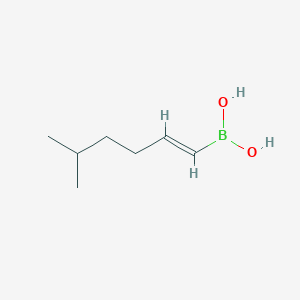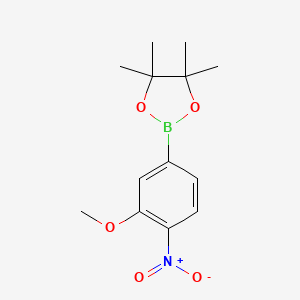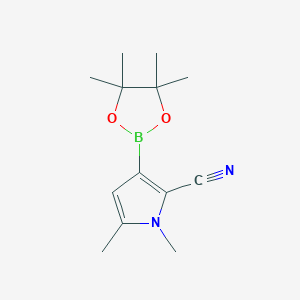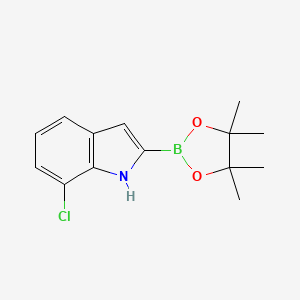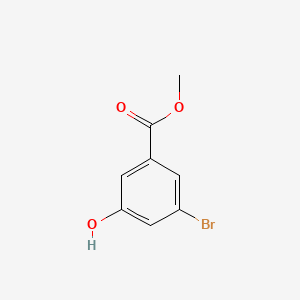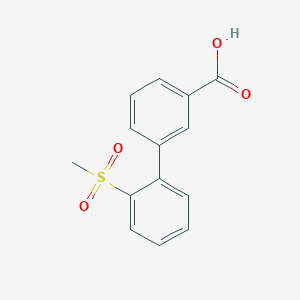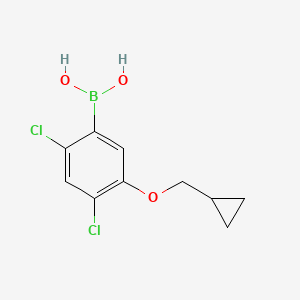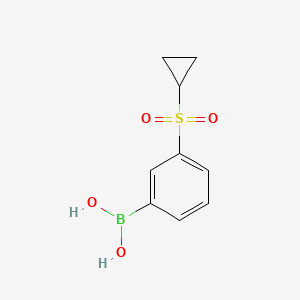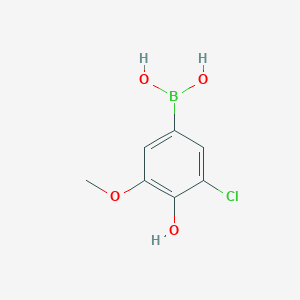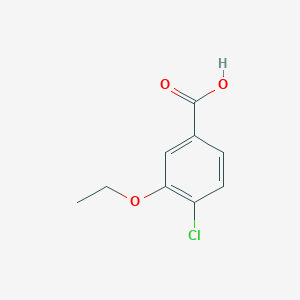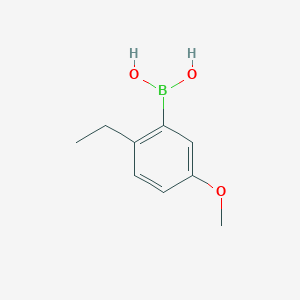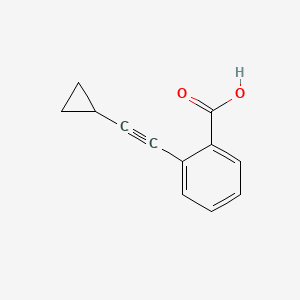
2-(Cyclopropylethynyl)benzoic acid
Übersicht
Beschreibung
2-(Cyclopropylethynyl)benzoic acid is an intermediate in the synthesis of Digoxigenin Tetradigitoxoside, which is an impurity of Digoxin . It appears as a light yellow oil .
Molecular Structure Analysis
The molecular formula of 2-(Cyclopropylethynyl)benzoic acid is C12H10O2 . The exact mass is 186.068079557 g/mol and the average mass is 186.207 Da .Physical And Chemical Properties Analysis
2-(Cyclopropylethynyl)benzoic acid has a density of 1.3±0.1 g/cm³, a boiling point of 356.7±25.0 °C at 760 mmHg, and a flash point of 162.6±17.8 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 rotatable bonds . The polar surface area is 37 Ų .Wissenschaftliche Forschungsanwendungen
Biological Properties and Drug Industry Applications
2-(Cyclopropylethynyl)benzoic acid, a derivative of benzoic acid, is noted for its biological properties, including antifungal and antimicrobial effects. These properties make it especially useful in the drug industry. A study by G. Dikmen (2021) demonstrated the formation of a complex between alpha cyclodextrin, a drug delivery system, and 2-(4-hydroxyphenylazo) benzoic acid, a similar compound, both in aqueous environments and in solid state forms. This finding suggests the potential of 2-(Cyclopropylethynyl)benzoic acid in drug formulation and delivery systems (Dikmen, 2021).
Cosmetic and Food Industry Usage
Benzoic acid derivatives, including 2-(Cyclopropylethynyl)benzoic acid, are frequently used as preservatives in cosmetics, foodstuffs, and drugs. The study by A. D. del Olmo, J. Calzada, and M. Nuñez (2017) reviews the use, exposure, and controversy surrounding benzoic acid and its derivatives in various industries. It highlights the widespread use and environmental distribution of these compounds, underscoring their importance in industrial applications (del Olmo, Calzada, & Nuñez, 2017).
Pharmaceutical Research and Development
In pharmaceutical research, benzoic acid derivatives play a significant role as model compounds for drug substances. T. Reschke et al. (2016) addressed the phase behavior of benzoic acid and its mixtures with water and organic solvents, which is crucial for process design in pharmaceutical development. This study's results are relevant to the understanding of the solubility and stability of compounds like 2-(Cyclopropylethynyl)benzoic acid in various solvents (Reschke, Zherikova, Verevkin, & Held, 2016).
Chemical Synthesis and Structural Analysis
Research on the synthesis and molecular structure of benzoic acid derivatives is fundamental for various chemical applications. For example, the synthesis of 2-(2-Aryl)ethylbenzoic acid by Chen Fen-er (2012) provides insight into the chemical pathways and yields involved in producing structurally similar compounds to 2-(Cyclopropylethynyl)benzoic acid (Fen-er, 2012).
Environmental Applications
Benzoic acid derivatives have also been studied for environmental applications. R. W. Matthews (1990) explored the purification of water using titanium dioxide suspensions illuminated with near-U.V. light. This research, involving benzoic acid, provides a foundation for understanding how derivatives like 2-(Cyclopropylethynyl)benzoic acid might interact in similar environmental settings (Matthews, 1990).
Safety And Hazards
The safety data sheet for 2-(Cyclopropylethynyl)benzoic acid indicates that it causes skin irritation and serious eye damage . It also causes damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It’s advised to avoid breathing the dust, to wash skin thoroughly after handling, and to avoid release to the environment .
Eigenschaften
IUPAC Name |
2-(2-cyclopropylethynyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c13-12(14)11-4-2-1-3-10(11)8-7-9-5-6-9/h1-4,9H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAPNHYQJXDWDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylethynyl)benzoic acid | |
CAS RN |
1313028-09-9 | |
| Record name | 2-(2-cyclopropylethynyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-1-[2-(Cyclopentylamino)acetyl]pyrrolidine-2-boronic acid](/img/structure/B1422092.png)
